REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5](C)=[CH:4][N:3]=1.[Cl:9]Cl.[C:11]([Cl:15])(Cl)([Cl:13])[Cl:12]>>[Cl:9][C:2]1[CH:7]=[CH:6][C:5]([C:11]([Cl:15])([Cl:13])[Cl:12])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)C
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the system was then heated
|
Type
|
CUSTOM
|
Details
|
was bubbled into the system with ultraviolet light irradiation
|
Type
|
CUSTOM
|
Details
|
After a lapse of 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
the system was cooled
|
Type
|
CUSTOM
|
Details
|
air was bubbled into the system
|
Type
|
WASH
|
Details
|
The system was washed with water several times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Then, the carbon tetrachloride was distilled off
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The solid crystals thus-obtained
|
Type
|
WASH
|
Details
|
were washed with n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1)C(Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 152 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |